
5-(3-Methoxyphenyl)pent-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenyl)pent-4-yn-1-ol is an organic compound that features both an alkyne and an alcohol functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)pent-4-yn-1-ol typically involves the use of commercially available starting materials. One common method involves the reaction of 4-pentyn-1-ol with 3-methoxyphenyl iodide under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxyphenyl)pent-4-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: 5-(3-Methoxyphenyl)pent-4-yn-1-one.
Reduction: 5-(3-Methoxyphenyl)pent-4-en-1-ol or 5-(3-Methoxyphenyl)pentan-1-ol.
Substitution: 5-(3-Methoxyphenyl)pent-4-yn-1-tosylate.
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenyl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenyl)pent-4-yn-1-ol depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution or elimination reactions. The methoxyphenyl group can also influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Pentyn-1-ol: A simpler alkyne alcohol that lacks the methoxyphenyl group.
3-Methoxyphenylacetylene: An alkyne with a methoxyphenyl group but without the hydroxyl group.
5-Hexyn-1-ol: An alkyne alcohol with a longer carbon chain.
Uniqueness
5-(3-Methoxyphenyl)pent-4-yn-1-ol is unique due to the presence of both the methoxyphenyl group and the alkyne alcohol functionality. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler compounds.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H14O2/c1-14-12-8-5-7-11(10-12)6-3-2-4-9-13/h5,7-8,10,13H,2,4,9H2,1H3 |
Clave InChI |
ZTJVURMGUXTVNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C#CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


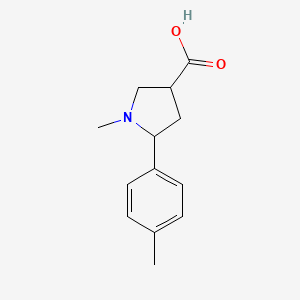
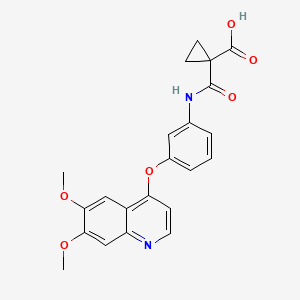
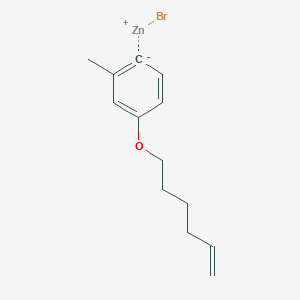
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
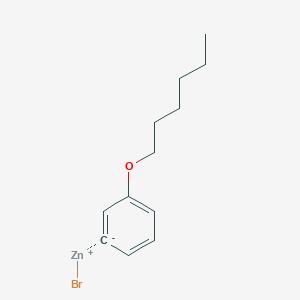

![6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14888371.png)
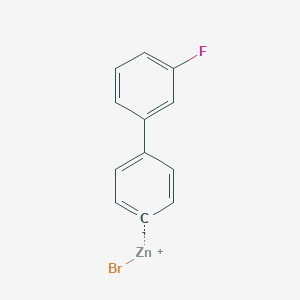
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
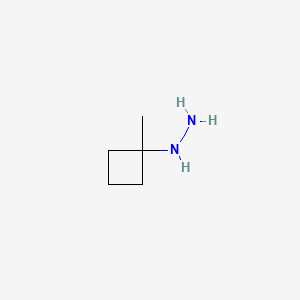
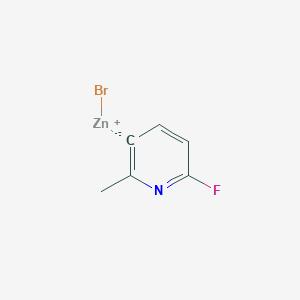
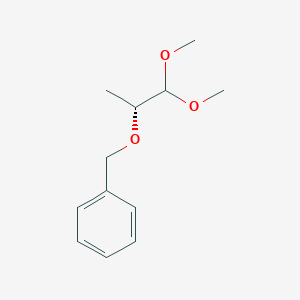
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
![9-hydroxy-4-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B14888401.png)
